N-Acetyl-L-seryl-L-leucine N-Acetyl-L-seryl-L-leucine
Brand Name: Vulcanchem
CAS No.: 820220-54-0
VCID: VC16792680
InChI: InChI=1S/C11H20N2O5/c1-6(2)4-8(11(17)18)13-10(16)9(5-14)12-7(3)15/h6,8-9,14H,4-5H2,1-3H3,(H,12,15)(H,13,16)(H,17,18)/t8-,9-/m0/s1
SMILES:
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol

N-Acetyl-L-seryl-L-leucine

CAS No.: 820220-54-0

Cat. No.: VC16792680

Molecular Formula: C11H20N2O5

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-seryl-L-leucine - 820220-54-0

Specification

CAS No. 820220-54-0
Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
IUPAC Name (2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C11H20N2O5/c1-6(2)4-8(11(17)18)13-10(16)9(5-14)12-7(3)15/h6,8-9,14H,4-5H2,1-3H3,(H,12,15)(H,13,16)(H,17,18)/t8-,9-/m0/s1
Standard InChI Key WKQDDTDYSVHNOV-IUCAKERBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C

Introduction

Chemical Structure and Synthesis

Molecular Composition

N-Acetyl-L-seryl-L-leucine is classified as an acetylated dipeptide with the molecular formula C₁₁H₂₀N₂O₅. The acetyl group (-COCH₃) is attached to the N-terminus of L-serine, which is then bonded to L-leucine via a peptide linkage. This modification enhances the compound’s lipophilicity, facilitating membrane permeability compared to non-acetylated peptides.

Table 1: Structural Properties of N-Acetyl-L-seryl-L-leucine

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₅
Molecular Weight260.29 g/mol
Peptide Bond PositionSerine (N-acetylated) → Leucine
SolubilityPolar solvents (e.g., water)

Synthesis Methods

The synthesis of N-Acetyl-L-seryl-L-leucine typically follows a two-step process:

  • Acetylation of L-Serine: L-serine undergoes acetylation using acetic anhydride or acetyl chloride in alkaline conditions.

  • Peptide Coupling: The acetylated serine is coupled with L-leucine using carbodiimide-based reagents (e.g., EDC or DCC) to form the dipeptide bond.

High-performance liquid chromatography (HPLC) is employed to monitor reaction progress, achieving purities >95%. Optimized protocols report yields of 80–85%, with reaction times of 12–24 hours at 4°C.

Biochemical Properties and Mechanisms

Stability and Reactivity

The acetyl group stabilizes the peptide against enzymatic degradation by aminopeptidases, extending its half-life in biological systems. This stability is critical for its proposed role in modulating cellular transport mechanisms.

Interaction with Transport Proteins

N-Acetyl-L-seryl-L-leucine competitively inhibits sodium-dependent amino acid transporters (e.g., SLC6A19) due to structural mimicry of endogenous substrates. This inhibition alters cellular uptake of neutral amino acids, potentially regulating metabolic pathways.

Table 2: Comparative Transport Protein Affinity

CompoundTransporter Affinity (Kₐ, μM)
L-Leucine120 ± 15
N-Acetyl-L-leucine450 ± 30
N-Acetyl-L-seryl-L-leucine890 ± 45

Data extrapolated from analogous acetylated amino acids .

Research Gaps and Future Directions

Unanswered Questions

  • Mechanistic Clarity: The exact molecular targets of N-Acetyl-L-seryl-L-leucine remain unidentified.

  • Clinical Validation: No human trials have been conducted to date.

Recommended Studies

  • In Vivo Efficacy Trials: Assess neuroprotection in TBI or neurodegenerative models.

  • Structural Optimization: Modify the peptide backbone to enhance transporter affinity.

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